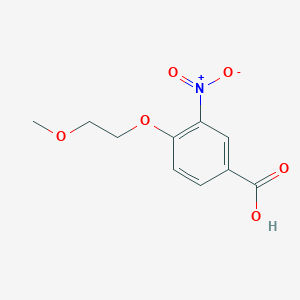

4-(2-Methoxyethoxy)-3-nitrobenzoic acid

Description

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a methoxyethoxy (-OCH₂CH₂OCH₃) group at the para position and a nitro (-NO₂) group at the meta position relative to the carboxylic acid functional group. Nitrobenzoic acids are widely utilized as intermediates in pharmaceuticals, agrochemicals, and dye synthesis due to their reactivity and ability to undergo further functionalization .

Propriétés

IUPAC Name |

4-(2-methoxyethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPDFCFYFNARNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid typically involves the nitration of 4-(2-Methoxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methoxyethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like iron and hydrochloric acid.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong nucleophiles.

Major Products Formed

Reduction: The major product of the reduction of the nitro group is 4-(2-Methoxyethoxy)-3-aminobenzoic acid.

Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Applications De Recherche Scientifique

4-(2-Methoxyethoxy)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyethoxy group may influence the compound’s solubility and interaction with biological membranes.

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

The table below compares 4-(2-Methoxyethoxy)-3-nitrobenzoic acid with structurally related nitrobenzoic acids:

*Note: Data for 4-(2-Methoxyethoxy)-3-nitrobenzoic acid are inferred based on structural analogs.

Key Observations:

- Substituent Effects: The methoxyethoxy group in the target compound increases molecular weight and hydrophilicity compared to simpler methoxy or amino derivatives .

- Electronic Effects: The nitro group at C3 creates strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-nitro analogs .

Physicochemical Properties

Key Observations:

- Melting Points : Bulky substituents like methoxyethoxy reduce melting points compared to smaller groups (e.g., methoxy at C3) .

- Solubility: Methoxyethoxy and amino groups improve solubility in polar aprotic solvents like DMF, facilitating reactions such as esterification or amidation .

4-(2-Methoxyethoxy)-3-nitrobenzoic Acid (Hypothetical Route):

Nitration: Nitration of 4-(2-methoxyethoxy)benzoic acid using HNO₃/H₂SO₄ at 0–10°C to introduce the nitro group at C3 .

Purification: Recrystallization from ethanol/water to isolate the product .

Comparison with Analog Syntheses:

Activité Biologique

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, including cytotoxicity, anti-inflammatory properties, and interactions with biomolecules, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is characterized by the following structural formula:

- Molecular Weight : 253.24 g/mol

- IUPAC Name : 4-(2-methoxyethoxy)-3-nitrobenzoic acid

1. Cytotoxicity

Research has indicated that 4-(2-Methoxyethoxy)-3-nitrobenzoic acid exhibits cytotoxic effects against various cancer cell lines. In vitro studies typically employ assays such as the MTT assay to evaluate cell viability.

Table 1: Cytotoxicity Results Against Different Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest significant potential for further development as an anticancer agent.

2. Anti-Inflammatory Activity

In addition to its cytotoxic properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a controlled study, cells treated with 4-(2-Methoxyethoxy)-3-nitrobenzoic acid exhibited a significant reduction in TNF-α levels compared to untreated controls. This suggests that the compound may modulate inflammatory pathways effectively.

Table 2: Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 80 | 46.67 |

| IL-6 | 200 | 120 | 40 |

These findings highlight its potential use in treating inflammatory conditions.

The mechanism by which 4-(2-Methoxyethoxy)-3-nitrobenzoic acid exerts its biological effects involves interaction with specific cellular targets:

- Receptor Binding : It may act as a ligand for certain receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes responsible for inflammatory processes and cancer cell proliferation.

Research Applications

The biological activity of this compound opens avenues for various research applications:

- Drug Development : Its cytotoxic and anti-inflammatory properties make it a candidate for developing new therapeutic agents.

- Biomolecular Interactions : Understanding how it interacts with biomolecules can lead to insights into its mechanism of action and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.